(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
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Overview
Description
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is an organic compound that belongs to the class of naphthalenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers may investigate its potential as a lead compound for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, dyes, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE would depend on its specific applications. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-TETRALONE
- (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-HYDROXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
Uniqueness
Compared to similar compounds, (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE may offer unique properties such as enhanced stability, specific reactivity, or distinct pharmacological activities due to the presence of the methoxy group.
Properties
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-methoxy-3,4-dihydronaphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-21(2)16-10-7-14(8-11-16)13-15-9-12-17-18(20(15)22)5-4-6-19(17)23-3/h4-8,10-11,13H,9,12H2,1-3H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQOWUXXYSGQBG-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC3=C(C2=O)C=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)C=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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